molecular formula C25H20N2O4S B12142012 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

Cat. No.: B12142012
M. Wt: 444.5 g/mol
InChI Key: BDFYXGMBRLNPGT-UHFFFAOYSA-N
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Description

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione is a complex organic molecule that features a combination of benzothiazole, furan, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiazole moiety: This can be achieved by reacting 4,6-dimethyl-2-aminobenzenethiol with a suitable aldehyde under acidic conditions.

    Synthesis of the pyrrolidine-2,3-dione core: This involves the cyclization of a suitable precursor, such as a diketone, in the presence of a base.

    Coupling of the furan and benzothiazole moieties: This step involves the condensation of the furan-2-yl(hydroxy)methylidene group with the benzothiazole moiety under basic conditions.

    Final assembly: The final step involves the coupling of the pyrrolidine-2,3-dione core with the previously synthesized intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,3-dione core, leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxyl derivatives of the pyrrolidine-2,3-dione core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, allowing for the construction of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, the compound is studied for its potential applications in materials science. It may be used in the development of new polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism by which (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione: Similar structure but lacks the 4-methyl group on the phenyl ring.

    (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-chlorophenyl)pyrrolidine-2,3-dione: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-methyl group on the phenyl ring and the specific arrangement of the benzothiazole, furan, and pyrrolidine moieties make this compound unique

Properties

Molecular Formula

C25H20N2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O4S/c1-13-6-8-16(9-7-13)21-19(22(28)17-5-4-10-31-17)23(29)24(30)27(21)25-26-20-15(3)11-14(2)12-18(20)32-25/h4-12,21,29H,1-3H3

InChI Key

BDFYXGMBRLNPGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(C=C(C=C4S3)C)C)O)C(=O)C5=CC=CO5

Origin of Product

United States

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